Bis(8-chlorooct-6-EN-1-YL)stannanone

Description

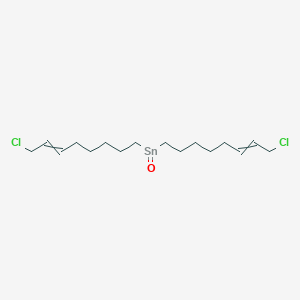

Bis(8-chlorooct-6-EN-1-YL)stannanone is an organotin compound featuring a tin-oxygen double bond (stannanone core) substituted with two 8-chlorooct-6-en-1-yl groups. Organotin compounds are known for their applications in catalysis, polymer stabilization, and biocides.

Properties

CAS No. |

106326-90-3 |

|---|---|

Molecular Formula |

C16H28Cl2OSn |

Molecular Weight |

426.0 g/mol |

IUPAC Name |

bis(8-chlorooct-6-enyl)-oxotin |

InChI |

InChI=1S/2C8H14Cl.O.Sn/c2*1-2-3-4-5-6-7-8-9;;/h2*6-7H,1-5,8H2;; |

InChI Key |

ZLCIOCZGNLHITM-UHFFFAOYSA-N |

Canonical SMILES |

C(CCC=CCCl)CC[Sn](=O)CCCCCC=CCCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(8-chlorooct-6-en-1-yl)stannanone typically involves the reaction of 8-chlorooct-6-en-1-yl chloride with a tin-based reagent. One common method is the reaction of 8-chlorooct-6-en-1-yl chloride with tin(IV) chloride (SnCl4) in the presence of a suitable solvent, such as dichloromethane. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of Bis(8-chlorooct-6-en-1-yl)stannanone may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques such as distillation or recrystallization may be employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Bis(8-chlorooct-6-en-1-yl)stannanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form tin oxides or other tin-containing compounds.

Reduction: Reduction reactions can convert the compound to lower oxidation states of tin.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used for substitution reactions.

Major Products Formed

Oxidation: Tin oxides or organotin oxides.

Reduction: Lower oxidation state tin compounds.

Substitution: Organotin compounds with different functional groups.

Scientific Research Applications

Bis(8-chlorooct-6-en-1-yl)stannanone has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a therapeutic agent.

Industry: Utilized in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of Bis(8-chlorooct-6-en-1-yl)stannanone involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in certain cell types.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Challenges:

- Structural Uniqueness: The stannanone core distinguishes it from common organotin compounds (e.g., tributyltin oxide or stannoxanes). No analogs with unsaturated chlorinated alkyl chains (like 8-chlorooct-6-en-1-yl) are cited in the evidence.

- These lack relevance for comparative analysis.

Hypothetical Comparison Framework (If Data Existed):

| Property | Bis(8-chlorooct-6-EN-1-YL)stannanone | Tributyltin Oxide | Stannoxanes |

|---|---|---|---|

| Core Structure | Sn=O with unsaturated Cl-substituents | Sn-O-Sn ladder | Sn-O-Sn rings |

| Reactivity | Likely electrophilic at Sn center | Moderate | High (Lewis acidic) |

| Applications | Unknown (hypothetical: catalysis) | Biocides | Polymer additives |

| Toxicity | Not assessed | High | Moderate |

Note: This table is speculative due to the absence of empirical data.

Research Findings and Data Gaps

- Synthesis: No methods for synthesizing Bis(8-chlorooct-6-EN-1-YL)stannanone are described in the evidence. By analogy to stannanone chemistry, a plausible route might involve tin(IV) precursors reacting with chlorinated alkene ligands.

- Stability : Chlorinated unsaturated ligands could impart hydrolytic instability, but this remains unverified.

- Spectroscopic Data : Critical parameters (e.g., $^{119}$Sn NMR shifts, IR Sn=O stretching frequencies) are undocumented.

Recommendations for Further Study

Database Expansion: Query specialized organometallic databases (e.g., Cambridge Structural Database, ICSD) for crystallographic or synthetic data.

Experimental Characterization : Prioritize NMR, X-ray diffraction, and thermogravimetric analysis to elucidate structure-property relationships.

Toxicity Profiling: Given the environmental concerns associated with organotins, assess ecotoxicological impacts per OECD guidelines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.